2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-10-4-6-13(7-5-10)18-14(22)9-23-16-20-19-15-17-11(2)8-12(3)21(15)16/h4-8H,9H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMGDTFVISFPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide can be achieved through several synthetic routes. One common method involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones with different aldehydes using iodobenzene diacetate as an oxidizing agent. This reaction is typically carried out in water at room temperature, offering a green and efficient approach to synthesizing triazolopyrimidines .
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes reactions typical of its functional groups:
Amide Hydrolysis
The acetamide group can hydrolyze under acidic or basic conditions to form a carboxylic acid:
This reaction is catalyzed by strong acids (e.g., HCl) or bases (e.g., NaOH) .
Nucleophilic Substitution
The sulfanyl group (-S-) may participate in substitution reactions with electrophiles (e.g., alkyl halides) under basic conditions:
Optimal conditions include polar aprotic solvents (e.g., DMF) and bases like potassium carbonate .
Triazolo-Pyrimidine Ring Functionalization
The triazolo-pyrimidine core can undergo alkylation or acylation at reactive positions (e.g., position 3). For example, alkylation with methyl iodide in the presence of a base like sodium ethoxide yields methylated derivatives .
Key Reaction Conditions
Structural and Mechanistic Insights
The compound’s reactivity is influenced by its molecular structure:
-
Triazolo-pyrimidine core : Contributes to planarity and electron-deficient regions, facilitating electrophilic substitution.
-
Sulfanyl group : Acts as a nucleophile in substitution reactions.
-
Acetamide group : Provides a site for hydrolysis or further functionalization.
Computational modeling (e.g., DFT calculations) can predict reaction pathways, such as the regioselectivity of substitution on the triazolo-pyrimidine ring .
Potential Transformations
| Transformation | Resulting Product | Applications |
|---|---|---|
| Hydrolysis | Carboxylic acid derivative | Enzyme inhibition studies |
| Alkylation | Methylated triazolo-pyrimidine | SAR studies for bioactivity |
| Amide Coupling | Extended amide derivatives | Drug lead optimization |
Research Findings
-
Synthesis Efficiency : Multi-step protocols achieve yields of 60–80% under optimized conditions .
-
Bioactivity : Triazolo-pyrimidines in this class show anticancer and antimicrobial potential due to their ability to modulate cellular pathways .
-
Stability : The compound exhibits good thermal stability but is sensitive to moisture during hydrolysis reactions .
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
These findings suggest that modifications in the triazole ring can enhance anticancer activity, making this compound a candidate for further pharmacological development .
Enzyme Inhibition
The sulfanyl group in the compound is hypothesized to play a crucial role in enzyme inhibition. Preliminary studies have indicated that it may act as a potent inhibitor of specific enzymes involved in cancer progression and inflammatory pathways. For example, molecular docking studies have identified it as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses .
Antimicrobial Activity
The structural features of the compound suggest potential antimicrobial properties. The presence of the triazole moiety is known to enhance interactions with biological targets such as nucleic acids and proteins involved in microbial resistance mechanisms. Studies are ongoing to evaluate its efficacy against various bacterial and fungal strains.
Anti-inflammatory Properties
In addition to anticancer activity, the compound's ability to inhibit inflammatory pathways positions it as a candidate for treating inflammatory diseases. The anti-inflammatory effects are primarily attributed to the modulation of cytokine production and inhibition of pro-inflammatory enzymes.
Case Studies and Research Findings
- Cytotoxicity Screening : A comprehensive screening of a library of compounds including derivatives of triazolo-pyrimidines revealed that modifications to the structural components significantly influenced cytotoxicity against tumor spheroids, suggesting a structure-activity relationship crucial for drug design .
- Molecular Docking Studies : In silico analysis has demonstrated that this compound can effectively bind to active sites of target enzymes, providing insights into its mechanism of action and guiding future modifications for enhanced efficacy .
- Clinical Implications : Given its diverse biological activities, further clinical studies are warranted to explore its therapeutic potential in oncology and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and leading to potential anticancer effects . Additionally, it may inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Variations :
- The target compound’s 4-methylphenyl group contrasts with tert-butylthiazole in Analog 1 and sulfonamide/fluorophenyl groups in flumetsulam . These substituents influence lipophilicity and target binding.
- The sulfanyl linkage in the target compound and Analog 1 may enhance metabolic stability compared to sulfonamide-based analogs like flumetsulam .
Physicochemical Properties: The methyl groups on the triazolopyrimidine core likely increase lipophilicity, favoring membrane penetration in agrochemical applications. This differs from oxadixyl’s oxazolidinone ring, which improves systemic mobility in plants .
Functional Implications: Flumetsulam’s sulfonamide group is critical for acetolactate synthase (ALS) inhibition, a mechanism absent in the target compound. Analog 1’s thiazole-tert-butyl group may confer resistance to enzymatic degradation compared to the target compound’s simpler phenyl substituent .
Biological Activity
The compound 2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is part of a class of heterocyclic compounds that exhibit significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
This compound features a triazolo-pyrimidine core with a sulfanyl group and an acetamide moiety. The molecular formula is , and it has a molecular weight of approximately 284.37 g/mol . The presence of the triazolo and pyrimidine rings contributes to its diverse biological activities.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : The compound acts as an inhibitor of Janus kinases (JAK1 and JAK2), which are crucial in the signaling pathways for inflammation and immune responses. By inhibiting these kinases, the compound can reduce cell proliferation and inflammatory responses .
- Anti-inflammatory Effects : Research indicates that derivatives of this compound exhibit anti-inflammatory properties by suppressing cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to decreased production of pro-inflammatory mediators such as prostaglandins .
Anti-inflammatory Activity
The anti-inflammatory potential has been evaluated through various assays:
- COX Inhibition Assays : Compounds similar to 2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide have shown significant inhibition of COX-2 with IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties due to its ability to inhibit cellular proliferation pathways. The triazolo-pyrimidine structure has been linked to selective cytotoxicity against various cancer cell lines .
Case Studies and Research Findings
- Study on Inhibitory Effects on Inflammation : A study demonstrated that derivatives of triazolo-pyrimidines significantly reduced inflammation in animal models through the downregulation of COX-2 expression levels. This was evidenced by reduced paw edema in carrageenan-induced models .
- Anticancer Studies : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. These findings highlight the potential for further development as anticancer agents .
Comparative Analysis
| Compound Name | Biological Activity | IC50 (μmol) | Target Enzyme |
|---|---|---|---|
| Celecoxib | Anti-inflammatory | 0.04 | COX-2 |
| Compound X | Anti-inflammatory | 0.04 | COX-2 |
| Compound Y | Anticancer | - | Various |
Q & A
Q. Q1. What are the key considerations for optimizing the synthetic yield of 2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide in lab-scale synthesis?
Methodological Answer:
- Reaction Conditions : Control temperature (e.g., reflux vs. room temperature) to minimize side reactions. For triazolo-pyrimidine derivatives, reflux in ethanol or DMF is common .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound. Confirm purity via HPLC (>95%) and NMR (e.g., absence of residual solvent peaks) .
- Catalyst Selection : Optimize base catalysts (e.g., K₂CO₃ vs. NaH) for sulfanyl group coupling reactions, as excess base can degrade sensitive triazolo-pyrimidine moieties .
Q. Q2. How can researchers confirm the structural integrity of the compound after synthesis?
Methodological Answer:
Q. Q3. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinase or phosphodiesterase targets using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) at concentrations 1–100 µM .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .
- Anti-inflammatory Activity : Test TNF-α inhibition in LPS-stimulated macrophages via ELISA .
Advanced Research Questions
Q. Q4. How can computational modeling resolve discrepancies in reported bioactivity data for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., COX-2, PDE4). Compare results with experimental IC₅₀ values to identify false positives .
- MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes. High root-mean-square deviation (RMSD >3 Å) may indicate weak binding .
- QSAR Analysis : Develop models using descriptors like LogP, polar surface area, and H-bond acceptors to correlate structural features with activity .
Q. Q5. What strategies mitigate batch-to-batch variability in biological assays for this compound?
Methodological Answer:
- Standardized Solubility Protocols : Pre-dissolve in DMSO (stock concentration ≤10 mM) and dilute in assay buffer to avoid precipitation. Confirm solubility via dynamic light scattering .
- Positive/Negative Controls : Include reference inhibitors (e.g., celecoxib for COX-2) and vehicle-only controls in every assay plate .
- Blinded Replication : Repeat experiments across independent labs to distinguish biological variability from technical artifacts .
Q. Q6. How does the sulfanyl-acetamide substituent influence the compound’s pharmacokinetic profile?
Methodological Answer:
- Metabolic Stability : Perform microsomal assays (human liver microsomes) to measure t₁/₂. Sulfanyl groups may enhance stability by reducing CYP450-mediated oxidation .
- LogD Measurement : Use shake-flask method at pH 7.4 to determine partition coefficients. Optimal LogD (1–3) correlates with oral bioavailability .
- Plasma Protein Binding : Assess via ultrafiltration; >90% binding may limit free drug concentration .
Data Contradiction Analysis
Q. Q7. How to reconcile conflicting reports on the compound’s anti-inflammatory efficacy in rodent models?
Methodological Answer:
- Model Selection : Compare formalin-induced edema (acute inflammation) vs. collagen-induced arthritis (chronic). Dose-response curves may differ due to mechanistic specificity .
- Pharmacokinetic Factors : Measure plasma concentrations post-administration to ensure adequate exposure. Poor absorption may explain false negatives .
- Species Variability : Test in both rats and mice; differential expression of target receptors (e.g., histamine H₁) can alter outcomes .
Q. Q8. What analytical methods validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS .
- Long-Term Stability : Store at -20°C, 4°C, and 25°C for 6 months. Analyze aliquots monthly for purity and potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
